molecular formula C19H21BO3 B12064563 3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate

3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate

Cat. No.: B12064563
M. Wt: 308.2 g/mol
InChI Key: DVJNPUHLOYDUKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenanthreneboronic acid neopentylglycol ester typically involves the reaction of 9-phenanthrenylboronic acid with 2,2-dimethyl-1,3-propanediol . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene, to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for 9-Phenanthreneboronic acid neopentylglycol ester are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-Phenanthreneboronic acid neopentylglycol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include phenanthrene derivatives and substituted phenanthrene compounds, which have various applications in organic synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Phenanthreneboronic acid neopentylglycol ester is unique due to its phenanthrene moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring the formation of stable boronic ester bonds with complex organic molecules .

Properties

Molecular Formula

C19H21BO3

Molecular Weight

308.2 g/mol

IUPAC Name

(3-hydroxy-2,2-dimethylpropoxy)-phenanthren-9-ylborinic acid

InChI

InChI=1S/C19H21BO3/c1-19(2,12-21)13-23-20(22)18-11-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-11,21-22H,12-13H2,1-2H3

InChI Key

DVJNPUHLOYDUKE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)OCC(C)(C)CO

Origin of Product

United States

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